![molecular formula C22H20N4O4 B2722603 1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea CAS No. 2034318-12-0](/img/structure/B2722603.png)
1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis and Derivatives
The research on the synthesis of analogs and derivatives, such as in the work of Singh and Lesher (1991), reveals methodologies for creating compounds with potentially significant biological activities. The synthesis involves complex reactions, including coupling and catalytic reduction processes, to produce benzoxazolones and benzimidazole derivatives Singh & Lesher, 1991. These methodologies are crucial for developing new compounds with enhanced biological or physical properties.
Biological Evaluation and Anticancer Agents
The synthesis and biological evaluation of diaryl urea derivatives, as discussed by Jian Feng et al. (2020), demonstrate the potential of such compounds as anticancer agents. The study provides a comprehensive approach to designing and synthesizing 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, showing significant antiproliferative effects on various cancer cell lines Jian Feng et al., 2020. This highlights the importance of structural analogs in medicinal chemistry for discovering new therapeutic agents.
Corrosion Inhibition
Research by Mistry et al. (2011) on 1,3,5-triazinyl urea derivatives explores their application as corrosion inhibitors for mild steel in acidic conditions. This study exemplifies the diverse applications of urea derivatives beyond biological activities, showcasing their potential in industrial applications Mistry et al., 2011. The findings suggest that these compounds can form protective layers on metal surfaces, reducing corrosion rates.
Catalytic and Synthetic Applications
The work on catalytic oxidative carbonylation of amino moieties to ureas and other compounds, as detailed by Mancuso et al. (2015), underscores the utility of urea derivatives in synthetic chemistry Mancuso et al., 2015. Such processes facilitate the synthesis of high-value chemicals from simple building blocks, highlighting the role of catalysis in advancing chemical synthesis and the potential environmental benefits of using less toxic catalysts and solvent-free conditions.
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-13-16(26-22(27)25-15-10-7-11-18(28-2)19(15)29-3)12-17-21(23-13)30-20(24-17)14-8-5-4-6-9-14/h4-12H,1-3H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRLIHCDIIPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.